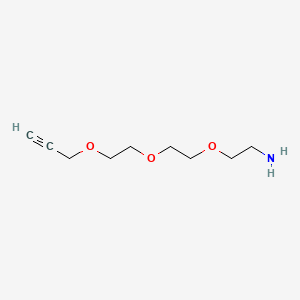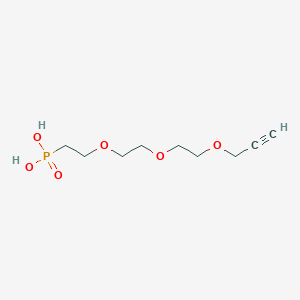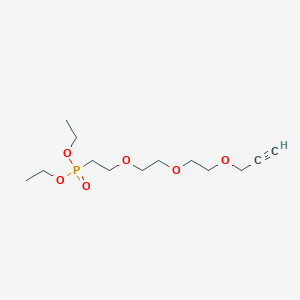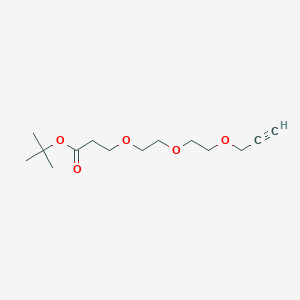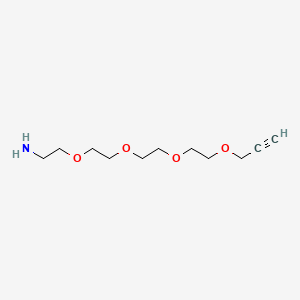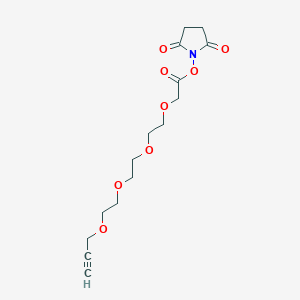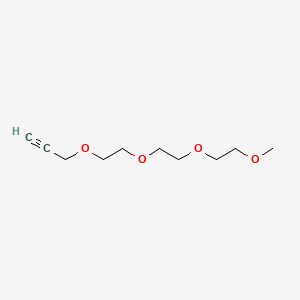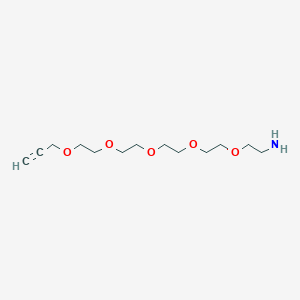
p-SCN-Bn-HOPO
Übersicht
Beschreibung
p-SCN-Bn-HOPO is a superior bifunctional chelator for (89)Zr ImmunoPET. In vivo studies demonstrate the successful use of (89)Zr-HOPO-trastuzumab to image BT474 breast cancer with low background, good tumor to organ contrast, and, importantly, very low bone uptake. The reduced bone uptake seen with (89)Zr-HOPO-trastuzumab suggests superior stability of the (89)Zr-HOPO complex.
Wissenschaftliche Forschungsanwendungen
Radiopharmaceutical Applications
p-SCN-Bn-HOPO, a bifunctional chelator, has shown significant potential in radiopharmaceutical applications, particularly in positron emission tomography (PET) imaging. This ligand has been effectively used for chelating Zirconium-89 (89Zr), a radionuclide ideal for antibody-based PET imaging due to its suitable half-life. Studies have indicated that complexes like 89Zr-HOPO-trastuzumab exhibit low background, good tumor-to-organ contrast, and very low bone uptake, showcasing p-SCN-Bn-HOPO's efficiency as a next-generation bifunctional chelator for radioimmunoPET imaging (Bhupathiraju et al., 2019); (Deri et al., 2015).
Metal Chelation in Biological and Medical Contexts
Hydroxypyridinones (HOPOs), the core structure of p-SCN-Bn-HOPO, are recognized for their remarkable metal chelation properties. Their rapid binding to hard metals in aqueous media has led to their widespread application in various biological and medical areas, including drug development and diagnostic agents. The ease of synthesizing the pyridinone ring and converting it into multidentate chelators adds to its versatility and potential for tailored biological activity (Cilibrizzi et al., 2018).
Application in Radioscandium-Based Radiopharmaceuticals
The octadentate chelator HOPO, integral to p-SCN-Bn-HOPO, has also been explored for its potential in radioscandium constructs. It shows effective chelation for hard cations, making it a strong candidate for radioscandium-based radiopharmaceuticals. Studies have revealed that HOPO forms stable complexes with scandium isotopes, which are characterized by good stability and rapid clearance in biological models (Phipps et al., 2023).
Theranostic Applications with Rare-Earth Cations
The coordination chemistry of HOPO with rare-earth cations like Scandium (Sc3+) and Yttrium (Y3+) has been investigated for theranostic applications. This chelator exhibits robust binding with high thermodynamic stability and fast radiolabeling at room temperature, indicating its potential for in vivo applications with these metals. Such characteristics make 343-HOPO a promising chelator for therapeutic and theranostic applications involving trivalent metal cations (Carter et al., 2020).
Eigenschaften
CAS-Nummer |
1822331-55-4 |
|---|---|
Produktname |
p-SCN-Bn-HOPO |
Molekularformel |
C43H45N9O12S |
Molekulargewicht |
911.944 |
IUPAC-Name |
1-hydroxy-N-(3-(1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxamido)propyl)-N-(4-(1-hydroxy-N-(3-(1-hydroxy-N-(4-isothiocyanatophenethyl)-6-oxo-1,6-dihydropyridine-2-carboxamido)propyl)-6-oxo-1,6-dihydropyridine-2-carboxamido)butyl)-6-oxo-1,6-dihydropyridine-2-carboxamide |
InChI |
InChI=1S/C43H45N9O12S/c53-36-13-3-9-32(49(36)61)40(57)44-22-7-25-46(41(58)33-10-4-14-37(54)50(33)62)23-1-2-24-47(42(59)34-11-5-15-38(55)51(34)63)26-8-27-48(43(60)35-12-6-16-39(56)52(35)64)28-21-30-17-19-31(20-18-30)45-29-65/h3-6,9-20,61-64H,1-2,7-8,21-28H2,(H,44,57) |
InChI-Schlüssel |
WHWUNEASNJESIC-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=CC(N1O)=O)N(CCCN(C(C2=CC=CC(N2O)=O)=O)CCCCN(C(C3=CC=CC(N3O)=O)=O)CCCNC(C4=CC=CC(N4O)=O)=O)CCC5=CC=C(N=C=S)C=C5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
p-SCN-Bn-HOPO; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



